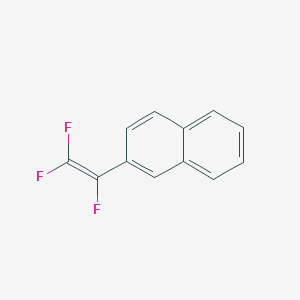

2-(Trifluoroethenyl)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

82907-03-7 |

|---|---|

Molekularformel |

C12H7F3 |

Molekulargewicht |

208.18 g/mol |

IUPAC-Name |

2-(1,2,2-trifluoroethenyl)naphthalene |

InChI |

InChI=1S/C12H7F3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |

InChI-Schlüssel |

BWLJVZFWCAKXFE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=C(F)F)F |

Herkunft des Produkts |

United States |

Reactivity and Mechanistic Investigations of 2 Trifluoroethenyl Naphthalene

Reaction Pathways Involving the Trifluoroethenyl Moiety

The trifluoroethenyl group is the primary site of reactivity in many transformations of 2-(trifluoroethenyl)naphthalene. Its electron-deficient nature makes it susceptible to a range of reactions, including cycloadditions and nucleophilic attacks.

[4+2] Cycloaddition Reactions with Singlet Oxygen and Related Species

Naphthalene (B1677914) derivatives are known to undergo [4+2] cycloaddition reactions with singlet oxygen to form endoperoxides. mdpi.comnih.gov These reactions are of significant interest as they provide a pathway to complex oxygenated molecules. The stereoselectivity of these photooxygenations can be influenced by substituents on the naphthalene ring. mdpi.comnih.gov For instance, the presence of chiral auxiliaries, such as carbohydrates, attached to the naphthalene core can control the facial selectivity of the singlet oxygen attack, leading to the formation of diastereomerically enriched endoperoxides. mdpi.comnih.gov These endoperoxides are often labile and can thermally revert to the starting naphthalene and singlet oxygen. mdpi.comnih.gov However, in some cases, they are stable enough for isolation and further synthetic transformations. mdpi.comnih.gov

The diastereomeric ratio of the resulting endoperoxides is sensitive to the nature and position of substituents on the naphthalene ring, with ratios ranging from 51:49 to as high as 91:9 being reported. mdpi.comnih.gov This stereocontrol is attributed to the steric hindrance imposed by the substituents, which directs the incoming singlet oxygen to the less hindered face of the naphthalene ring. mdpi.com

Palladium-Catalyzed Tandem Heck/Suzuki Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the formation of carbon-carbon bonds. youtube.comlumenlearning.com These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. nih.gov The general mechanism for these transformations involves a catalytic cycle of oxidative addition, migratory insertion (for the Heck reaction) or transmetalation (for the Suzuki reaction), and reductive elimination. lumenlearning.com

The Heck reaction couples an organohalide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. lumenlearning.comyoutube.com The Suzuki coupling, on the other hand, involves the reaction of an organoboron compound with an organohalide or triflate, also catalyzed by palladium. lumenlearning.com These reactions are known for their high functional group tolerance and typically proceed under mild conditions. youtube.comnih.gov

In the context of 2-(trifluoroethenyl)naphthalene, the trifluoroethenyl group can potentially participate in Heck-type reactions. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity and reactivity of the alkene. Furthermore, the naphthalene core can be functionalized with a leaving group (e.g., a halide or triflate) to enable Suzuki coupling reactions with various organoboron reagents, providing a versatile method for the synthesis of substituted 2-(trifluoroethenyl)naphthalene derivatives. The use of bulky and electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency and scope of these palladium-catalyzed coupling reactions. nih.gov

Nucleophilic Additions to the Fluorinated Alkene System

The electron-deficient nature of the double bond in the trifluoroethenyl group makes it susceptible to nucleophilic attack. This reactivity is a common feature of fluorinated alkenes. The addition of a nucleophile to the double bond can lead to the formation of a variety of functionalized naphthalene derivatives.

Studies on related systems, such as the addition of organolithium reagents to naphthyloxazolines, have demonstrated that nucleophilic addition to the naphthalene system can occur with high stereoselectivity. researchgate.net The regioselectivity of these additions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of coordinating groups on the substrate. For instance, in the reaction of organolithium species with aromatic lactones, 1,4-addition with dearomatization can be favored under specific conditions. nih.gov

Transformations of the Naphthalene Core

While the trifluoroethenyl group is a key reactive site, the naphthalene ring itself can also undergo various transformations, including functionalization and dearomatization reactions.

Functionalization and Substitution Reactions on the Naphthalene Ring

The naphthalene ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. rasayanjournal.co.in The regioselectivity of these substitutions is influenced by the directing effects of the substituents already present on the ring. researchgate.net The trifluoroethenyl group, being electron-withdrawing, is expected to direct incoming electrophiles to the meta-position on the same ring and to the other ring of the naphthalene system.

Modern synthetic methods have enabled the regioselective functionalization of naphthalenes at various positions. researchgate.net For example, ruthenium-catalyzed remote C-H functionalization provides a route to multifunctional naphthalenes. rsc.org The naphthalene skeleton is a common motif in many biologically active compounds and approved drugs, highlighting the importance of developing efficient methods for its selective functionalization. rasayanjournal.co.inekb.eg

| Reaction Type | Reagents | Product Type | Key Features |

| Wittig Reaction | Substituted benzyl-triphenylphosphonium bromide, n-BuLi, THF | trans-Stilbenes | Synthesis of stilbene (B7821643) analogs of resveratrol. nih.gov |

| Knoevenagel Condensation | Substituted 2-phenylacrylonitrile, Sodium methoxide/methanol | trans-Cyanostilbenes | Synthesis of cyanostilbene analogs. nih.gov |

| Electrophilic Aromatic Substitution | Electrophiles | Substituted Naphthalenes | Regioselectivity influenced by existing substituents. rasayanjournal.co.in |

| Ruthenium-catalyzed C-H Functionalization | Olefins, Alkyl bromides | Multifunctional Naphthalenes | Three-component reaction for modular synthesis. rsc.org |

Dearomatization Reactions of Naphthalene Derivatives

Dearomatization reactions are powerful transformations that convert flat, aromatic compounds into three-dimensional, polyfunctionalized molecules. nih.gov This process is particularly valuable as it can install multiple stereocenters in a single step. nih.gov The catalytic asymmetric dearomatization of naphthalenes represents a key strategy for accessing enantioenriched aliphatic polycycles. nih.gov

Several methods have been developed for the dearomatization of naphthalene derivatives. These include:

Oxidative Dearomatization: Mimicking the action of naphthalene dioxygenase enzymes, iron catalysts can effect the syn-dihydroxylation of naphthalenes. nih.gov

[4+2] Cycloaddition Reactions: Naphthalenes can act as the diene component in Diels-Alder reactions, including those mediated by visible-light energy transfer. nih.gov

Aza-electrophilic Dearomatization: A silver-mediated approach allows for the enantioselective coupling of vinylnaphthalenes with azodicarboxylates to form chiral polyheterocycles. nih.gov

Hydroxylative Dearomatization: The enantioselective dearomatization of 2-naphthols can be achieved using a N,N′-dioxide–scandium(III) complex, providing access to bioactive ortho-quinols. rsc.org

These dearomatization strategies often face the challenge of overcoming the inherent stability of the aromatic naphthalene ring. nih.gov

| Dearomatization Method | Catalyst/Reagent | Product Type | Key Features |

| Oxidative Dearomatization | Iron catalyst, H₂O₂ | syn-Dihydroxylated naphthalenes | Mimics naphthalene dioxygenase activity. nih.gov |

| [4+2] Cycloaddition (Visible Light) | Photosensitizer | Bicyclo[2.2.2]octa-2,5-dienes | Utilizes visible-light energy transfer. nih.gov |

| Aza-electrophilic Dearomatization | Silver catalyst, Azodicarboxylates | Chiral polyheterocycles | Enantioselective formal [4+2] cycloaddition. nih.gov |

| Hydroxylative Dearomatization | N,N′-dioxide–scandium(III) complex, Oxaziridines | ortho-Quinols | Synthesis of bioactive lacinilenes. rsc.org |

Reduction Methodologies Applied to Naphthalene Derivatives

The reduction of the naphthalene core is a critical transformation in organic synthesis, yielding partially or fully saturated products such as tetralin and decalin, which are valuable as hydrogen-donor solvents and high-density fuels. acs.orgmdpi.com Various methodologies have been developed, primarily centered around catalytic hydrogenation.

The choice of catalyst and reaction conditions significantly influences the extent of reduction and product selectivity. Common catalysts include Group VIII metals like palladium (Pd), platinum (Pt), nickel (Ni), and molybdenum (Mo), often supported on materials like alumina (B75360) (Al₂O₃) or tungsten oxide (WO₃). acs.orgmdpi.comresearchgate.netgoogle.com

For instance, the hydrogenation of naphthalene can proceed in a stepwise manner, first to tetralin (tetrahydronaphthalene) and subsequently to decalin (decahydronaphthalene). acs.org The relative rates of these two steps are highly dependent on the catalyst system. Studies have shown that with a NiMo/Al₂O₃ catalyst, the rate of naphthalene hydrogenation to tetralin is faster than the subsequent hydrogenation of tetralin to decalin. mdpi.com Conversely, a 5% Pd/Al₂O₃ catalyst was found to favor the hydrogenation of tetralin over that of naphthalene. acs.org

The reaction temperature is another crucial parameter. For NiMo/Al₂O₃ catalysts, naphthalene hydrogenation activity increases from 210 °C to a maximum around 300 °C, after which it decreases due to thermodynamic limitations. mdpi.com In contrast, Pt/WO₃ catalysts have demonstrated excellent performance at much lower temperatures, achieving full conversion of naphthalene to decalin at 70 °C. researchgate.net

Beyond conventional catalytic hydrogenation, photochemical methods have also been explored. Photo-excited naphthalene can be reduced by triethylamine (B128534) to yield dihydronaphthalenes, likely proceeding through an electron-transfer mechanism. rsc.org Electrocatalytic hydrogenation (ECH) presents a sustainable alternative, using water as the hydrogen source under mild conditions, thereby avoiding the high temperatures and pressures of traditional methods. researchgate.net

While specific studies on the reduction of 2-(trifluoroethenyl)naphthalene are not prevalent, the principles derived from unsubstituted naphthalene are applicable. The strongly electron-withdrawing nature of the trifluoroethenyl group would likely influence the electronic properties of the naphthalene ring system, potentially affecting its interaction with the catalyst surface and altering the regioselectivity and rate of hydrogenation compared to the parent naphthalene.

Table 1: Comparison of Catalytic Systems for Naphthalene Hydrogenation

| Catalyst | Support | Temperature (°C) | Key Product(s) | Selectivity/Yield | Reference(s) |

|---|---|---|---|---|---|

| NiMo | Al₂O₃ | 210-380 | Tetralin, Decalin | Activity peaks at 300 °C | mdpi.com |

| Pd (5%) | Al₂O₃ | Not specified | Decalin | 99.5% decalin yield | acs.org |

| Pt | WO₃ | 70 | Decalin | 100% conversion, 100% decalin selectivity | researchgate.net |

| NiMo | Al₂O₃ | 250 | Tetralin | Rate constant ratio (tetralin/naphthalene) of 1:2.5 | mdpi.com |

Mechanistic Elucidation of Chemical Reactions

Role of Fluorine Substitution in Directing Reactivity and Regioselectivity

The presence of fluorine atoms or fluorine-containing groups, such as the trifluoroethenyl group, on a naphthalene ring profoundly influences the molecule's reactivity and the regioselectivity of its reactions. Fluorine is the most electronegative element, and its electron-withdrawing nature can direct the outcome of both electrophilic and nucleophilic attacks.

In electrophilic aromatic substitution, the trifluoroethenyl group is expected to be strongly deactivating and meta-directing for attacks on the naphthalene ring, similar to the trifluoromethyl (CF₃) group. youtube.com However, much of the reactivity of 2-(trifluoroethenyl)naphthalene involves the vinyl group itself. The fluorine atoms make the double bond electron-deficient, rendering it susceptible to nucleophilic attack rather than the more common electrophilic attack seen in typical alkenes.

The directing effect of fluorine has been harnessed in various synthetic strategies. For example, fluorine can act as a "traceless directing group," where its influence guides a reaction cascade before it is removed in a later step. organic-chemistry.org In the context of substituted naphthalenes, trifluoroacetic anhydride (B1165640) has been used for the regiospecific trifluoroacetylation of electron-rich methoxynaphthalenes and naphthols. murdoch.edu.au The strong electron-withdrawing effect of the trifluoroacetyl group directs the reaction to specific positions on the naphthalene core.

In reactions involving the construction of the naphthalene skeleton itself, electrophilic cyclization of aryl-substituted propargylic alcohols can be highly regioselective, yielding specific isomers of substituted naphthalenes. nih.gov The nature and position of substituents on the aryl ring, which could include fluorine-containing groups, are critical in controlling this regioselectivity.

Furthermore, the regioselectivity of product formation is a key consideration in enzymatic reactions. For naphthalene 1,2-dioxygenase, mutations in the enzyme's active site can alter the regioselectivity of oxidation, demonstrating the subtle interplay between substrate electronics and the catalytic environment. nih.gov While not directly involving 2-(trifluoroethenyl)naphthalene, these studies underscore how substituents dictate the precise location of chemical transformations. nih.gov

Investigation of Reactive Intermediates, including CF₃-Substituted Carbocations

The mechanistic pathways of reactions involving 2-(trifluoroethenyl)naphthalene are expected to proceed through highly reactive intermediates. Given the structure of the molecule, reactions at the ethenyl double bond could potentially form carbocations. Carbocations substituted with a trifluoromethyl (CF₃) group are known to be significantly destabilized due to the powerful electron-withdrawing inductive effect of the CF₃ group. doaj.orgnih.gov These species are often considered transient and have been the subject of extensive investigation. doaj.orgnih.gov

The solvolysis of α-CF₃-substituted tosylates attached to aromatic systems, including naphthalene, has been studied to probe the formation and stability of the resulting carbocations. For instance, the solvolysis of bis-arylated α-CF₃-substituted tosylates bearing naphthalene groups provided evidence for the transient formation of these destabilized carbocations. The rate of these reactions is highly sensitive to the electronic nature of the aromatic substituents, as quantified by Hammett-Brown correlations.

The investigation of these intermediates is crucial for understanding reaction mechanisms. Computational chemistry and kinetic studies are powerful tools for elucidating the structures and energies of these transient species. nih.gov For example, theoretical studies on the formation of polychlorinated naphthalenes have successfully mapped out energetically favorable reaction pathways and calculated the rate constants for key elementary steps. nih.gov Similar approaches could be applied to the reactions of 2-(trifluoroethenyl)naphthalene to understand the role of fluorinated carbocations and other potential intermediates in determining the reaction outcomes.

Table 2: Investigated Reactive Intermediates in Related Systems

| Precursor/System | Reactive Intermediate | Method of Investigation | Key Findings | Reference(s) |

|---|---|---|---|---|

| Bis-arylated α-CF₃-substituted tosylates | α-CF₃-substituted carbocation | Solvolysis, Hammett-Brown correlation | Formation of transient, destabilized carbocations; reaction rate sensitive to substituents. | |

| 2-Chlorophenol | Chlorinated radical species | Quantum chemistry calculations | Identification of energetically advantaged formation routes for polychlorinated naphthalenes. | nih.gov |

| CF₃-substituted 3-indolylmethanol | CF₃-substituted indolium ion | Brønsted acid activation, reaction scope | Transient formation of the carbocationic intermediate suggested in phosphorylation reaction. |

Polymerization Studies and Material Science Applications of 2 Trifluoroethenyl Naphthalene

Polymerization of 2-(Trifluoroethenyl)naphthalene as a Monomer

The vinyl group of 2-(trifluoroethenyl)naphthalene is the primary site for polymerization, allowing it to act as a monomer in the creation of long-chain polymers. The presence of three fluorine atoms on the vinyl group significantly influences its reactivity.

Addition polymerization, also known as chain-growth polymerization, involves the sequential addition of monomer units to a growing polymer chain. For monomers like 2-(trifluoroethenyl)naphthalene, this can theoretically proceed through several mechanisms, including free-radical, cationic, and anionic polymerization.

Free-Radical Polymerization : This mechanism is initiated by a free radical that attacks the double bond of the monomer. However, the electron-withdrawing nature of the trifluoromethyl group can decrease the electron density of the double bond, potentially making it less susceptible to radical attack compared to non-fluorinated vinyl monomers.

Anionic Polymerization : The strong electron-withdrawing effect of the trifluoromethyl group makes the vinyl carbon atoms electrophilic, which could favor anionic polymerization. This method is initiated by a nucleophile, such as an organolithium compound or sodium naphthalene (B1677914), which adds to the vinyl group, creating a carbanionic propagating species. chegg.com This approach often leads to polymers with well-controlled molecular weights and narrow polydispersity. The polymerization of 2-vinylnaphthalene (B1218179) has been successfully achieved through anionic polymerization. polymersource.ca

Cationic Polymerization : This mechanism is initiated by an electrophile that adds to the double bond, generating a carbocationic propagating center. The electron-withdrawing trifluoromethyl group would destabilize an adjacent carbocation, making cationic polymerization of 2-(trifluoroethenyl)naphthalene challenging. However, studies on the cationic polymerization of naphthalene using super acids like HF/BF3 have been reported, suggesting that under specific conditions, polymerization involving the naphthalene ring could be induced. researchgate.netrsc.org

Coordination Polymerization : Ziegler-Natta catalysts, which are complexes of transition metals like titanium or zirconium, are highly effective for the polymerization of α-olefins. wikipedia.orgnumberanalytics.comlibretexts.orglibretexts.orgopenstax.org These catalysts operate via a coordination-insertion mechanism and can produce polymers with high stereoregularity. While typically used for non-polar monomers like ethylene (B1197577) and propylene, their applicability to polar, fluorinated monomers like 2-(trifluoroethenyl)naphthalene would depend on the specific catalyst system and its tolerance to the functional groups present.

A summary of potential initiators for these mechanisms is presented in Table 1.

| Polymerization Mechanism | Potential Initiator/Catalyst System |

| Free-Radical Polymerization | AIBN (Azobisisobutyronitrile), Benzoyl Peroxide |

| Anionic Polymerization | n-Butyllithium, Sodium Naphthalene |

| Cationic Polymerization | Strong Protic Acids (e.g., H₂SO₄), Lewis Acids (e.g., BF₃, TiCl₄) |

| Coordination Polymerization | Ziegler-Natta Catalysts (e.g., TiCl₄/Al(C₂H₅)₃) |

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method for tailoring polymer properties. 2-(Trifluoroethenyl)naphthalene could be copolymerized with a variety of other monomers to create materials with a desired balance of properties. The choice of comonomer would depend on the polymerization mechanism and the intended application of the resulting copolymer. For instance, in anionic copolymerization, its reactivity would be compared to other monomers to predict the resulting copolymer composition and structure. The copolymerization of other vinylnaphthalene derivatives, such as 2-vinylnaphthalene, with monomers like maleic acid and sodium styrenesulfonate has been documented.

Design and Synthesis of Fluorinated Naphthalene-Based Polymers

The incorporation of the 2-(trifluoroethenyl)naphthalene moiety into polymer backbones is a promising strategy for developing high-performance materials. The naphthalene unit offers rigidity and potential for π-π stacking interactions, while the trifluoroethenyl group can enhance thermal stability and introduce desirable electronic properties.

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are of great interest for applications in organic electronics. The introduction of fluorine atoms into conjugated polymers is a known strategy to modify their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While direct polymerization of 2-(trifluoroethenyl)naphthalene into a conjugated backbone via its vinyl group is one possibility, another approach involves the synthesis of other functionalized naphthalene monomers that already contain the trifluoroethenyl group. These monomers could then be polymerized using standard cross-coupling reactions like Stille or Suzuki coupling. Research on naphthalene diimide-based conjugated polymers has shown that fluorination can significantly impact their performance in all-polymer solar cells. wikipedia.org

Polynaphthalimides are a class of high-performance polymers known for their exceptional thermal and chemical stability. The synthesis of fluorinated polynaphthalimides, by analogy to fluorinated polyamides and polyimides, could be achieved by incorporating monomers derived from 2-(trifluoroethenyl)naphthalene. This would likely involve chemical modification of the monomer to introduce reactive groups suitable for polycondensation reactions, such as amino or carboxylic acid functionalities. The presence of the trifluoromethyl groups is expected to enhance the solubility of the resulting polymers without significantly compromising their thermal stability.

Dehalogenative homocoupling is a polymerization method that involves the reductive coupling of dihalo-aromatic monomers to form carbon-carbon bonds. To synthesize poly(o-naphthylene vinylidene) from a precursor related to 2-(trifluoroethenyl)naphthalene, the monomer would first need to be dihalogenated on the naphthalene ring. Subsequent treatment with a reducing agent, such as a low-valent nickel or palladium complex, could then initiate the dehalogenative polymerization. The trifluoroethenyl group would remain as a side group on the resulting polymer, imparting its characteristic properties to the final material. This approach would create a polymer with a poly(naphthylene) backbone and pending trifluorovinyl groups, a structure distinct from one obtained by direct addition polymerization of the vinyl group.

Investigation of Polymer Properties for Advanced Materials

The unique combination of a naphthalene ring and a trifluoroethenyl group in 2-(Trifluoroethenyl)naphthalene suggests that its corresponding polymer, poly(2-(trifluoroethenyl)naphthalene), would exhibit a compelling set of properties suitable for advanced material applications. The bulky, aromatic naphthalene unit is known to impart high thermal stability and desirable electronic characteristics, while the fluorine-containing vinyl group can enhance these properties and introduce new functionalities such as low dielectric constants and chemical resistance.

The incorporation of naphthalene moieties into polymer backbones is a common strategy in the design of organic semiconductors. Naphthalene diimides, for instance, are well-regarded as n-type semiconductors due to their electron-deficient aromatic systems which facilitate electron transport. Polymers containing naphthalene can exhibit tunable electronic properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics. iastate.educhemicalbook.com

For a hypothetical poly(2-(trifluoroethenyl)naphthalene), the electronic properties would be significantly influenced by both the naphthalene ring and the trifluoroethenyl group. The electron-withdrawing nature of the fluorine atoms on the vinyl group would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This effect could enhance the polymer's stability against oxidation and potentially shift its behavior towards that of an n-type or a wide-bandgap p-type semiconductor. The specific electronic characteristics would, however, be highly dependent on the polymer's final structure, including its molecular weight and regioregularity.

Polymers incorporating aromatic structures like naphthalene are renowned for their high thermal stability. For example, naphthalene-based poly(arylene ether ketone)s have been shown to possess high glass transition temperatures (Tg) and decomposition temperatures. researchgate.net Similarly, poly(2-vinylnaphthalene), a structural analogue of poly(2-(trifluoroethenyl)naphthalene), also exhibits notable thermal stability.

The introduction of fluorine atoms into a polymer backbone typically enhances its thermal stability. This is attributed to the high bond energy of the carbon-fluorine (C-F) bond. Therefore, it is reasonable to predict that poly(2-(trifluoroethenyl)naphthalene) would exhibit excellent thermal resistance, likely exceeding that of its non-fluorinated counterpart, poly(2-vinylnaphthalene).

Table 1: Comparison of Thermal Properties of Related Naphthalene-Based Polymers

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (5% weight loss, Td5) |

|---|---|---|

| Poly(arylene ether ketone)s (Naphthalene-based) | > 167 °C | > 528 °C researchgate.net |

| Poly(ethylene 2,7-naphthalate) | 121.8 °C | --- |

Note: This table presents data for structurally related polymers to provide context for the potential properties of poly(2-(trifluoroethenyl)naphthalene).

The development of materials with low dielectric constants (low-k) is critical for the advancement of microelectronics, as they help to reduce signal delay and power consumption. A key strategy for designing low-k polymers is the introduction of fluorine atoms. The high electronegativity and low polarizability of fluorine can lead to a significant reduction in the material's dielectric constant.

Fluorinated naphthalene-based polymers have been explored for this purpose. For instance, fluorinated poly(arylene ether ketone)s containing naphthalene have demonstrated dielectric constants as low as 2.57. researchgate.net The mechanism for this reduction is twofold: the electronic effect of the C-F bonds and the increase in free volume within the polymer matrix caused by the bulky fluorine atoms, which can disrupt efficient chain packing.

Given these principles, poly(2-(trifluoroethenyl)naphthalene) is a strong candidate for a low-k material. The high fluorine content of the trifluoroethenyl group would be expected to significantly lower the dielectric constant. Research on other fluorinated polymers has consistently shown a decrease in the dielectric constant with increasing fluorine content.

Table 2: Dielectric Constants of Fluorinated and Naphthalene-Containing Polymers

| Polymer System | Dielectric Constant (k) | Frequency |

|---|---|---|

| Fluorinated Naphthalene-based Poly(arylene ether ketone)s | 2.57 | 1 MHz researchgate.net |

| Naphthalene-based Poly(ester-imide)s with Fluorine Groups | 2.90 | 10 GHz |

Note: This table provides data on related polymer systems to illustrate the potential for poly(2-(trifluoroethenyl)naphthalene) as a low-k material.

Computational and Theoretical Studies on 2 Trifluoroethenyl Naphthalene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(trifluoroethenyl)naphthalene. These methods provide a molecular-level description of its structure and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. rsc.orgresearchgate.net For 2-(trifluoroethenyl)naphthalene, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the minimum energy conformation. rsc.orgresearchgate.netnih.gov This process involves calculating the potential energy surface of the molecule as a function of key dihedral angles, which describe the rotation around single bonds. mdpi.com

Conformational analysis of similar naphthalene (B1677914) derivatives reveals that substituents can significantly influence the planarity of the molecule. nih.gov For instance, in related compounds, the side chain can be rotated out of the plane of the naphthalenedione ring. nih.gov The study of various conformers, such as syn and anti or cis and trans isomers, helps in identifying the most stable form and the energy barriers between different conformations. mdpi.comrsc.org This information is crucial for understanding the molecule's behavior in different environments.

Table 1: Representative Optimized Geometrical Parameters for a Naphthalene Derivative This table is illustrative and based on general findings for similar structures, not specific experimental data for 2-(Trifluoroethenyl)naphthalene.

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.36 - 1.42 |

| Bond Length | C-C (vinyl) | ~1.34 |

| Bond Length | C-F | ~1.35 |

| Bond Angle | C-C-C (aromatic) | ~120 |

| Dihedral Angle | Naphthalene-Vinyl | Varies with conformation |

Analysis of Frontier Molecular Orbitals (FMOs) and Energy Levels (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

For naphthalene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. researchgate.netresearchgate.net The introduction of a trifluoroethenyl group can influence the energies of these orbitals. Computational methods like DFT can accurately predict the HOMO and LUMO energy levels. researchgate.netaimspress.com This analysis is crucial for predicting how 2-(trifluoroethenyl)naphthalene will interact with other molecules. wikipedia.orgwpmucdn.com

Table 2: Calculated Frontier Molecular Orbital Energies This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org These predictions are invaluable for structure verification and interpretation of experimental spectra. rsc.orgarxiv.org By calculating the magnetic shielding of each nucleus in the optimized geometry of 2-(trifluoroethenyl)naphthalene, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.govyoutube.com

Modern approaches often employ machine learning models trained on large datasets of DFT-calculated chemical shifts to achieve high accuracy. arxiv.orgnih.gov These methods can account for various factors, including solvent effects, which can significantly influence chemical shifts. arxiv.org The comparison between predicted and experimental NMR spectra serves as a stringent test of the accuracy of the computational model and the proposed molecular structure. nih.gov

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Hypothetical)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (vinyl) | 6.0 - 7.0 | (Not available) |

| ¹H (aromatic) | 7.5 - 8.5 | (Not available) |

| ¹³C (vinyl) | 110 - 140 | (Not available) |

| ¹³C (aromatic) | 125 - 135 | (Not available) |

Computational Modeling of Reaction Mechanisms and Kinetics

Beyond static molecular properties, computational chemistry can elucidate the dynamic processes of chemical reactions involving 2-(trifluoroethenyl)naphthalene.

Elucidation of Reaction Pathways and Transition States

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.orgpressbooks.pub A key aspect of TST is the concept of the transition state, which is the highest energy point along the reaction coordinate that separates reactants from products. wikipedia.orglibretexts.org Computational methods can be used to locate and characterize these transition state structures.

For reactions involving 2-(trifluoroethenyl)naphthalene, such as addition or substitution reactions, computational modeling can map out the entire reaction pathway. This involves identifying all intermediates and transition states, thus providing a detailed, step-by-step mechanism of the reaction. nih.gov This knowledge is essential for controlling reaction outcomes and designing new synthetic routes.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational modeling is a powerful tool for predicting and explaining these selectivities.

By calculating the activation energies for all possible reaction pathways leading to different regioisomers or stereoisomers, it is possible to predict the major product of a reaction. For example, in the hydrogenation of naphthalene derivatives, different adsorption modes can lead to different products, and kinetic models can be developed to describe these processes. researchgate.net For 2-(trifluoroethenyl)naphthalene, computational studies could predict, for instance, whether an electrophilic attack is more likely to occur at the vinyl group or the naphthalene ring, and at which specific position.

Molecular Interactions and Docking Studies (Focus on Chemical Structural Basis)

Molecular interaction and docking studies are powerful computational tools used to predict how a molecule, such as a naphthalene derivative, might bind to a biological target, typically a protein. These methods are fundamental in fields like drug discovery and materials science.

Molecular Interactions: The interactions of naphthalene derivatives are often governed by a combination of forces, including hydrophobic interactions, van der Waals forces, and electrostatic interactions. For fluorinated compounds, the introduction of fluorine atoms can significantly alter the electronic properties of the naphthalene ring system, influencing how it interacts with its environment. For instance, the high electronegativity of fluorine can create localized partial positive and negative charges, leading to specific electrostatic interactions. Computational studies on other fluorinated aromatic compounds have shown that fluorine substitution can enhance the stability of certain molecular conformations and influence intermolecular stacking. acs.org

Docking Studies: Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov In the context of naphthalene derivatives, docking studies have been employed to understand their potential as inhibitors for various enzymes. For example, studies on other naphthalene-based compounds have explored their binding to receptors like the human toll-like receptor 4 (TLR4), revealing how the shape and electronic structure of the molecule dictate its binding affinity. nih.gov While no specific docking studies for 2-(Trifluoroethenyl)naphthalene have been published, it can be hypothesized that the trifluoroethenyl group would introduce unique steric and electronic features that would significantly influence its binding pose and affinity within a receptor's active site.

To illustrate the type of data generated from such studies, the following table provides a hypothetical summary of docking results for a generic naphthalene derivative against a protein target.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | PHE 224, LEU 345, TYR 456 |

| Types of Interactions | Hydrophobic, Pi-Pi Stacking |

This table is illustrative and does not represent actual data for 2-(Trifluoroethenyl)naphthalene.

High-Throughput Computational Screening and Property Prediction Methodologies

High-throughput computational screening (HTCS) involves the use of automated computational methods to rapidly assess large libraries of virtual compounds for desired properties. This approach is instrumental in identifying promising candidates for further experimental investigation.

High-Throughput Screening: For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, HTCS can be used to screen for a variety of properties, including potential toxicity, environmental persistence, and electronic characteristics. nih.govthermofisher.com Methodologies often involve the use of quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or physical properties. While specific HTCS campaigns including 2-(Trifluoroethenyl)naphthalene are not documented, the framework for such a study would involve generating a 3D model of the molecule and then using various computational filters and models to predict its behavior.

Property Prediction: The physicochemical properties of fluorinated aromatic compounds can be reliably predicted using computational methods. nih.gov Density Functional Theory (DFT) is a particularly powerful quantum mechanical method used for this purpose. For instance, DFT calculations can be used to predict properties such as:

NMR Chemical Shifts: Predicting 19F NMR chemical shifts is crucial for the structural elucidation of novel fluorinated compounds. nih.govacs.org

Electronic Properties: The HOMO-LUMO gap, which is an indicator of a molecule's reactivity and electronic transition energies, can be calculated. acs.org

The following table provides an example of the types of properties that can be predicted for a fluorinated naphthalene derivative using computational methods.

| Predicted Property | Method | Predicted Value |

| 19F NMR Chemical Shift (ppm) | DFT (B3LYP/6-31G) | -110.5 |

| HOMO-LUMO Gap (eV) | DFT (B3LYP/6-311G) | 4.5 |

| Dipole Moment (Debye) | DFT (B3LYP/6-31G) | 2.1 |

This table is illustrative and does not represent actual data for 2-(Trifluoroethenyl)naphthalene.

Exploration of Derivatives and Analogues of 2 Trifluoroethenyl Naphthalene

Synthetic Routes to Substituted 2-(Trifluoroethenyl)naphthalene Compounds

The synthesis of 2-(trifluoroethenyl)naphthalene, while not extensively documented in dedicated literature, can be strategically approached using established olefination methodologies. The most prominent of these are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, which are cornerstone methods for forming carbon-carbon double bonds from carbonyl compounds. nih.govnumberanalytics.comlibretexts.orgnih.gov

A plausible and efficient route to 2-(trifluoroethenyl)naphthalene and its substituted derivatives starts with a corresponding naphthaldehyde or naphthyl ketone. The key step is the reaction with a fluorinated phosphorus ylide or phosphonate (B1237965) carbanion.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions, which are generally more nucleophilic than the corresponding phosphonium (B103445) ylides. numberanalytics.comwikipedia.org This reaction typically favors the formation of (E)-alkenes. wikipedia.orgyoutube.com For the synthesis of a trifluoroethenyl arene, a trifluoromethyl-substituted phosphonate, such as diethyl (trifluoromethyl)phosphonate, would be the key reagent.

The Still-Gennari modification of the HWE reaction is particularly relevant as it employs phosphonates with electron-withdrawing groups (like trifluoromethyl) to achieve high selectivity for (Z)-alkenes. youtube.comyoutube.com This provides a potential method for controlling the stereochemistry of the resulting trifluoroethenyl group.

A generalized synthetic scheme is as follows:

Deprotonation: A strong base is used to deprotonate the α-carbon of the trifluoromethylphosphonate ester, creating a highly reactive carbanion.

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of 2-naphthaldehyde (B31174).

Elimination: The resulting intermediate eliminates a dialkylphosphate salt to form the trifluoroethenyl-naphthalene double bond. youtube.com

Wittig Reaction: Alternatively, the Wittig reaction can be employed. organic-chemistry.orgwikipedia.orglumenlearning.com This would involve the preparation of a trifluoroethenyl-substituted phosphonium ylide. However, the HWE reaction is often preferred for its use of more reactive phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproducts. libretexts.orgwikipedia.org

Below is a table of potential starting materials for the synthesis of substituted 2-(trifluoroethenyl)naphthalene derivatives.

| Starting Naphthalene (B1677914) Derivative | Potential Olefination Reagent | Target Product |

| 2-Naphthaldehyde | Diethyl (trifluoromethyl)phosphonate | 2-(Trifluoroethenyl)naphthalene |

| 6-Methoxy-2-naphthaldehyde | Diethyl (trifluoromethyl)phosphonate | 2-Methoxy-6-(trifluoroethenyl)naphthalene |

| 2-Acetylnaphthalene (B72118) | Diethyl (trifluoromethyl)phosphonate | 2-(1-Trifluoromethylpropen-1-yl)naphthalene |

| 4-Bromo-2-naphthaldehyde | Diethyl (trifluoromethyl)phosphonate | 4-Bromo-2-(trifluoroethenyl)naphthalene |

Systematic Investigations of Structure-Reactivity Relationships

The reactivity of the 2-(trifluoroethenyl)naphthalene system is dominated by the powerful inductive electron-withdrawing (-I) effect of the trifluoroethenyl group. This effect significantly influences the electron density of the naphthalene ring system.

Electronic Effects: The trifluoromethyl group (-CF3) is one of the strongest electron-withdrawing groups due to the high electronegativity of fluorine atoms. youtube.commasterorganicchemistry.com This property is largely retained in the trifluoroethenyl group. The electronic influence of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). wikipedia.orgresearchgate.net A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.net

While specific Hammett constants for the trifluoroethenyl group are not widely tabulated, they can be inferred by comparing related substituents. The -CF3 group has a large positive σp value (0.57), indicating strong electron withdrawal. oup.com The vinyl group (-CH=CH2) has a slightly negative σp value (-0.08), indicating it is weakly electron-donating by resonance. oup.com The trifluoroethenyl group combines the structural features of a vinyl group with the powerful inductive effect of fluorine, resulting in a strongly electron-withdrawing character. This deactivates the aromatic ring, making it significantly less susceptible to electrophilic aromatic substitution compared to unsubstituted naphthalene. youtube.comwikipedia.org

Reactivity in Electrophilic Aromatic Substitution: Due to the deactivating nature of the trifluoroethenyl group, electrophilic attack on the naphthalene ring of 2-(trifluoroethenyl)naphthalene would be slower than on naphthalene itself. The substituent acts as a meta-director with respect to its position on the benzene (B151609) ring it is attached to, but directing effects on the second ring of the naphthalene system are more complex. The strong deactivation would likely direct incoming electrophiles to the other, less deactivated ring.

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -H | 0.00 | Neutral |

| -CH3 | -0.16 | Electron-Donating |

| -CH=CH2 | -0.08 | Weakly Electron-Donating |

| -Cl | 0.22 | Electron-Withdrawing |

| -CF3 | 0.57 | Strongly Electron-Withdrawing |

| -NO2 | 0.78 | Strongly Electron-Withdrawing |

Data sourced from selected Hammett constant tables. oup.com

Naphthalene-Based Push-Pull Systems and their Fluorinated Analogues

Push-pull systems, also known as Donor-π-Acceptor (D-π-A) systems, are chromophores that have an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. nih.gov This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties like solvatochromism, where the absorption or emission wavelength changes with solvent polarity. rsc.orgd-nb.info

The naphthalene ring is an excellent π-bridge for these systems. When a donor group (like an amino or methoxy (B1213986) group) is placed at one end of the naphthalene system and an acceptor group at the other, a potent push-pull molecule can be created. The trifluoroethenyl group, with its strong electron-withdrawing nature, would serve as a powerful acceptor moiety.

In a hypothetical molecule like 6-(dimethylamino)-2-(trifluoroethenyl)naphthalene, the dimethylamino group acts as the donor and the trifluoroethenyl group as the acceptor, with the naphthalene core mediating the charge transfer. Such compounds are expected to exhibit significant positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents. rsc.orgnih.gov This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the ground state.

| Donor Group (at C6) | π-Bridge | Acceptor Group (at C2) | Expected Property |

| -N(CH3)2 | Naphthalene | -CN | Solvatochromism |

| -OCH3 | Naphthalene | -CHO | Solvatochromism |

| -N(CH3)2 | Naphthalene | -CH=C(CN)2 | Strong ICT |

| -N(CH3)2 | Naphthalene | -CH=CF2 / -CF=CF2 | Strong ICT, Solvatochromism |

Fluorinated Naphthalene Compounds in Advanced Materials Research (General Scope)

Fluorinated organic molecules are of great interest in materials science, particularly for organic electronics. rsc.org The incorporation of fluorine atoms into conjugated systems like naphthalene can profoundly alter their properties in beneficial ways. acs.org

Naphthalene Diimides (NDIs): A significant class of naphthalene-based materials is the naphthalene diimides (NDIs). researchgate.netrsc.orgacs.org These molecules are planar, electron-deficient, and known to form n-type semiconductor materials, which are essential for complementary logic circuits. rsc.orgnih.gov Fluorination of NDIs, either on the aromatic core or on the imide side-chains, enhances their performance.

Key effects of fluorination include:

Lowering LUMO/HOMO Levels: The high electronegativity of fluorine lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org A lower LUMO level facilitates electron injection and improves stability against oxidative degradation, making the materials more robust for air-stable n-channel transistors. google.com

Influencing Molecular Packing: C-H···F interactions can influence the solid-state packing of the molecules, often promoting the desirable π-stack arrangement that is crucial for efficient charge transport. rsc.org

Fluorinated NDIs have been successfully used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as components in various sensors. nih.govresearchgate.net The introduction of a trifluoroethenyl group onto the naphthalene core is a strategy consistent with the goals of this field, aiming to create highly electron-deficient and stable materials for electronic applications.

| Fluorinated Naphthalene Compound Class | Key Features from Fluorination | Application Area |

| Core-Fluorinated Naphthalene Diimides | Lowered LUMO, enhanced electron affinity | n-type OFETs |

| Side-Chain Fluorinated NDI Polymers | Improved air stability, modified solubility | Organic Solar Cells |

| Perfluorinated Naphthalenes | High electron deficiency, unique packing | Advanced electronic components |

| 2-(Trifluoroethenyl)naphthalene Analogues | Potentially low LUMO, high stability | Hypothetical for n-type semiconductors |

Exploration of Naphthyl-Containing Scaffolds in Chemical Synthesis (e.g., as Intermediates)

The naphthalene scaffold is a versatile and widely used building block in chemical synthesis due to its rigid, planar, and polycyclic aromatic structure. nih.govgoogle.com It serves as a key intermediate in the synthesis of a wide range of functional molecules, from pharmaceuticals to advanced materials. acs.orgnih.gov

In Asymmetric Catalysis: The binaphthyl motif is central to many privileged chiral ligands used in asymmetric catalysis. For example, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are highly effective ligands for transition-metal-catalyzed reactions. rsc.org Naphthyl-based phosphines and phosphoramidites are used to create a specific chiral environment around a metal center, enabling high enantioselectivity in reactions like hydrogenations and C-C bond formations. nih.govrsc.orgbeilstein-journals.org The introduction of fluorine into these ligands can modulate their electronic properties and catalytic activity.

In Medicinal Chemistry and Drug Discovery: The naphthalene ring system is present in numerous drug molecules. nih.gov Its flat structure allows it to intercalate with DNA, a property exploited in the design of some anticancer agents. rsc.org Furthermore, the naphthalene core is used as a bioisostere for other aromatic rings to improve properties like metabolic stability or receptor binding affinity.

The use of 2-(trifluoroethenyl)naphthalene as an intermediate could provide access to novel fluorinated analogues of biologically active compounds or new ligands for catalysis, leveraging the unique steric and electronic contributions of the trifluoroethenyl group.

| Naphthyl-Containing Scaffold/Intermediate | Field of Application | Function of Naphthyl Group |

| 1,1'-Bi-2-naphthol (BINOL) | Asymmetric Catalysis | Chiral scaffold for ligands |

| Naphthyl Phosphines (e.g., in BINAP) | Asymmetric Catalysis | Rigid backbone for chiral phosphine (B1218219) ligands |

| 4-Azidoquinolin-2(1H)-ones (used with naphthols) | Medicinal Chemistry | Core structure for hybrid anticancer agents nih.gov |

| 2-Naphthol | Chemical Synthesis | Precursor for ethers, esters, and other derivatives youtube.com |

| Sodium Naphthalene Sulfonate | Industrial Chemistry | Precursor for dyes and other naphthalene derivatives google.com |

Advanced Spectroscopic and Characterization Techniques in Research on 2 Trifluoroethenyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(trifluoroethenyl)naphthalene in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Application of ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopies are instrumental in confirming the identity and purity of 2-(trifluoroethenyl)naphthalene.

¹H NMR: The ¹H NMR spectrum of a related compound, 2-(3,3,3-trifluoropropyl)naphthalene, shows characteristic signals for the naphthalene (B1677914) ring protons in the aromatic region (δ 7.34-7.82 ppm). rsc.org The protons of the trifluoromethyl-substituted side chain appear at distinct chemical shifts, with the methylene (B1212753) group adjacent to the naphthalene ring resonating around δ 3.06 ppm and the adjacent methylene group at δ 2.50 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For 2-(3,3,3-trifluoropropyl)naphthalene, the carbon atoms of the naphthalene ring appear in the range of δ 125.7-136.4 ppm. rsc.org The carbon of the CF₃ group is observed as a quartet due to coupling with the three fluorine atoms (J = 275.1 Hz), and the methylene carbons of the propyl chain also show characteristic shifts and couplings. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. In the case of 2-(3,3,3-trifluoropropyl)naphthalene, the three fluorine atoms of the trifluoromethyl group give rise to a triplet in the ¹⁹F NMR spectrum at approximately -66.5 ppm (J = 10.5 Hz). rsc.org The wide chemical shift range of ¹⁹F NMR allows for clear resolution of fluorine-containing functional groups. azom.comnih.gov

Interactive Data Table: Representative NMR Data for a Related Naphthalene Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.82 | m | - |

| ¹H | 7.66 | m | - |

| ¹H | 7.48 | m | - |

| ¹H | 7.34 | m | - |

| ¹H | 3.06 | m | - |

| ¹H | 2.50 | m | - |

| ¹³C | 136.4 | - | - |

| ¹³C | 133.6 | - | - |

| ¹³C | 132.3 | - | - |

| ¹³C | 128.4 | - | - |

| ¹³C | 127.7 | - | - |

| ¹³C | 127.5 | - | - |

| ¹³C | 126.7 | q | 275.1 |

| ¹³C | 126.6 | - | - |

| ¹³C | 126.5 | - | - |

| ¹³C | 126.3 | - | - |

| ¹³C | 125.7 | - | - |

| ¹³C | 35.6 | q | 27.9 |

| ¹³C | 28.4 | q | 3.2 |

| ¹⁹F | -66.5 | t | 10.5 |

Data for 2-(3,3,3-trifluoropropyl)naphthalene. rsc.org

Advanced NMR Techniques (e.g., HOESY) for Stereochemical Assignment

Advanced NMR techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY) are crucial for determining the stereochemistry of molecules. nih.gov HOESY experiments detect through-space interactions between different nuclei, such as ¹H and ¹⁹F. nih.gov For trifluoroacetamide (B147638) derivatives, HOESY has been used to establish the E- and Z-conformations by observing cross-peaks between the CF₃ group and nearby protons, indicating their spatial proximity. nih.gov This technique can distinguish between through-space and through-bond couplings, providing unambiguous stereochemical assignments. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of 2-(trifluoroethenyl)naphthalene. In a typical electron ionization (EI) mass spectrum of a related compound, 2-methylnaphthalene, the molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. nist.gov The fragmentation pattern provides valuable structural information. For instance, the mass spectrum of naphthalene shows a prominent molecular ion peak at m/z 128 and other significant fragments. massbank.eu For 2-(3,3,3-trifluoropropyl)naphthalene, low-resolution mass spectrometry (GC-MS) shows a molecular ion at m/z 224.1, which is consistent with its calculated mass. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy is used to investigate the electronic transitions and optical properties of 2-(trifluoroethenyl)naphthalene. Naphthalene and its derivatives typically exhibit strong absorption in the UV region due to π-π* transitions within the aromatic system. researchgate.net The UV-Vis spectrum of naphthalene in ethanol (B145695) shows distinct absorption bands. researchgate.netijcesen.com The absorption spectra of naphthalene derivatives can be influenced by the solvent and the substituents on the naphthalene core. researchgate.net

Interactive Data Table: UV-Vis Absorption Maxima of Naphthalene

| Solvent | λmax (nm) | Molar Extinction Coefficient (cm⁻¹/M) |

| Cyclohexane | 275.0 | 6,000 |

Data for Naphthalene.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of 2-(trifluoroethenyl)naphthalene. By measuring the current response to a sweeping potential, the oxidation and reduction potentials of the molecule can be determined. The electrochemical properties of naphthalene oligomers have been investigated using CV, revealing information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net The substitution pattern on the naphthalene ring can significantly affect these energy levels. researchgate.net For some naphthalene derivatives, CV measurements have shown irreversible reduction processes. unifi.it The electrochemical behavior of core-substituted naphthalene diimides has also been systematically studied, demonstrating how different substituents influence the reduction potentials. aalto.fi

Scanning Probe Microscopy (STM, nc-AFM) for On-Surface Reaction Analysis

Research specifically employing Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM) to analyze the on-surface reactions of 2-(Trifluoroethenyl)naphthalene is not presently available in published literature. While these techniques are extensively used to study on-surface synthesis and molecular transformations of other organic compounds, similar investigations for 2-(Trifluoroethenyl)naphthalene have not been documented.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(trifluoroethenyl)naphthalene is not yet widely documented, presenting an opportunity for the development of new and efficient synthetic protocols. Drawing inspiration from the synthesis of analogous compounds, several strategies can be envisioned.

A plausible and widely used method for introducing a trifluorovinyl group is through the reaction of a suitable precursor with trifluorovinyllithium (B1247865) or a related trifluorovinyl organometallic reagent. For instance, a synthetic route could commence from 2-naphthaldehyde (B31174). This aldehyde could be reacted with a trifluorovinyl nucleophile, followed by dehydration to yield the target compound.

Another promising approach involves the modification of pre-existing naphthalene (B1677914) derivatives. For example, 2-acetylnaphthalene (B72118) can be transformed into 2-vinylnaphthalene (B1218179) through a reduction followed by dehydration. google.com A similar strategy could be adapted for the synthesis of 2-(trifluoroethenyl)naphthalene, potentially involving a Wittig-type reaction with a fluorinated ylide or a Horner-Wadsworth-Emmons reaction with a fluorinated phosphonate (B1237965).

The development of sustainable methods will be a key focus. This includes the use of earth-abundant metal catalysts, minimizing the use of hazardous reagents, and designing processes with high atom economy. For example, direct C-H functionalization of naphthalene with a suitable trifluoroethenylating agent would represent a highly efficient and sustainable approach, avoiding the need for pre-functionalized starting materials.

| Precursor Compound | Potential Synthetic Strategy | Key Considerations |

| 2-Naphthaldehyde | Reaction with trifluorovinyl organometallic reagent followed by dehydration. | Availability and stability of the trifluorovinyl reagent. |

| 2-Acetylnaphthalene | Wittig or Horner-Wadsworth-Emmons reaction with a fluorinated reagent. | Stereoselectivity of the double bond formation. |

| Naphthalene | Direct C-H trifluoroethenylation. | Catalyst development and regioselectivity control. |

| 2-Naphthol | Conversion to a triflate followed by cross-coupling with a trifluorovinyl reagent. | Optimization of coupling conditions. |

Discovery of Unprecedented Reactivity Patterns and Cascade Reactions

The trifluoroethenyl group is known for its unique electronic properties, which can significantly influence the reactivity of the naphthalene ring system. The electron-withdrawing nature of the trifluoromethyl group can activate the double bond for nucleophilic attack and influence the regioselectivity of electrophilic aromatic substitution on the naphthalene core.

A particularly exciting area of exploration is the participation of 2-(trifluoroethenyl)naphthalene in cycloaddition reactions. libretexts.org The electron-deficient double bond makes it an excellent dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. doi.orgresearchgate.net For instance, its reaction with electron-rich dienes could provide access to novel fluorinated scaffolds with potential applications in medicinal chemistry and materials science. Furthermore, photochemical [2+2] cycloadditions could be explored to synthesize fluorinated cyclobutane (B1203170) derivatives, which are valuable motifs in drug discovery. nih.gov

Cascade reactions initiated by the trifluoroethenyl group are another promising avenue. For example, a nucleophilic addition to the double bond could be followed by an intramolecular cyclization onto the naphthalene ring, leading to the rapid assembly of complex heterocyclic systems. The development of such cascade reactions would be highly valuable for increasing molecular complexity in a single synthetic operation.

Design and Engineering of Advanced Functional Materials Based on Fluorinated Naphthalenes

The incorporation of the trifluoroethenylnaphthalene moiety into polymers and other materials is expected to impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics.

The polymerization of 2-(trifluoroethenyl)naphthalene could lead to novel fluoropolymers with high glass transition temperatures and low dielectric constants, making them suitable for applications in microelectronics and high-performance coatings. The polymerization could be initiated by radical, cationic, or anionic methods, each potentially leading to polymers with different microstructures and properties. The polymerization of naphthalene itself has been studied and can provide insights into the potential polymerization pathways of its derivatives. nih.govsemanticscholar.org

Furthermore, 2-(trifluoroethenyl)naphthalene can be used as a monomer in copolymerizations to tailor the properties of existing polymers. For instance, its incorporation into fluorene-based polymers, which are used in organic light-emitting diodes (OLEDs) and solar cells, could enhance their electron-transporting properties and improve device efficiency and stability. rsc.org The synthesis of naphthalene-based coordination polymers has also been explored for applications in photoluminescence. rsc.org

| Material Type | Potential Properties | Potential Applications |

| Homopolymers | High thermal stability, low dielectric constant, chemical resistance. | Microelectronics, high-performance coatings, advanced dielectrics. |

| Copolymers | Tunable optical and electronic properties, enhanced stability. | Organic electronics (OLEDs, OPVs), specialty plastics. |

| Functionalized Surfaces | Modified surface energy, hydrophobicity. | Self-cleaning surfaces, anti-fouling coatings. |

| Coordination Polymers | Luminescence, porosity. | Sensors, catalysis, gas storage. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The vast chemical space of possible fluorinated naphthalene derivatives makes experimental exploration a time-consuming and resource-intensive endeavor. Artificial intelligence (AI) and machine learning (ML) can play a crucial role in accelerating the discovery and design of new compounds with desired properties.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of 2-(trifluoroethenyl)naphthalene in various reactions, guiding the design of synthetic experiments. doi.org For example, the activation energies for different cycloaddition pathways can be calculated to predict the most favorable reaction conditions and outcomes.

Machine learning models can be trained on existing data for fluorinated compounds to predict properties such as solubility, thermal stability, and biological activity. These models can then be used to screen virtual libraries of 2-(trifluoroethenyl)naphthalene derivatives to identify promising candidates for specific applications. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Considerations for Green Chemistry Principles in Fluorinated Compound Research

As the field of fluorinated compounds expands, it is imperative to integrate the principles of green chemistry to minimize the environmental impact of research and development.

This includes the development of synthetic methods that utilize non-toxic solvents and reagents, reduce energy consumption, and minimize waste generation. For example, exploring reactions in water or other environmentally benign solvents would be a significant step towards greener synthesis. The use of catalytic methods is inherently greener than stoichiometric reactions, as it reduces the amount of waste generated.

Furthermore, the lifecycle of new materials based on 2-(trifluoroethenyl)naphthalene should be considered. This includes designing materials that are recyclable or biodegradable at the end of their useful life. While the high stability of fluorinated compounds is often a desired property, it can also lead to persistence in the environment. Therefore, research into the environmental fate and potential degradation pathways of these new materials will be crucial.

By embracing green chemistry principles, the scientific community can ensure that the development of novel fluorinated compounds like 2-(trifluoroethenyl)naphthalene proceeds in a sustainable and responsible manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.